Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one
CAS No.:
Cat. No.: VC17994459
Molecular Formula: C13H20O6
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20O6 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one |
| Standard InChI | InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1 |
| Standard InChI Key | XDUHCBIXCVVZDA-RVBSWOSCSA-N |
| Isomeric SMILES | CC1(O[C@@H]2C[C@]3(C[C@H]([C@@H]2O1)O)C(=O)OC(O3)(C)C)C |
| Canonical SMILES | CC1(OC2CC3(CC(C2O1)O)C(=O)OC(O3)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole- dioxolan]-5'-one possesses the molecular formula C₁₃H₂₀O₆ and a molecular weight of 272.29 g/mol. Its IUPAC name, (3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one, reflects its intricate spirocyclic architecture, which combines a tetrahydro-1,3-benzodioxole moiety fused to a 1,3-dioxolane ring via a spiro carbon atom. The stereochemical configuration is defined by four chiral centers, as indicated by the S and R descriptors in its IUPAC nomenclature.
The compound’s three-dimensional structure has been elucidated through spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key structural features include:
-
A spiro junction at the 5-position of the dioxolane ring, creating a rigid bicyclic system.
-
Hydroxyl (-OH) and keto (=O) groups at the 4' and 4 positions, respectively, contributing to its polarity and reactivity.
-
Four methyl groups (2,2,2',2'-tetramethyl) that enhance steric hindrance and influence pharmacokinetic properties.
Spectroscopic and Computational Data
The Standard InChI (InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1) and InChI Key (XDUHCBIXCVVZDA-RVBSWOSCSA-N) provide precise descriptors for computational chemistry applications. The isomeric SMILES string (CC1(O[C@@H]2C[C@]3(CC@HO)C(=O)OC(O3)(C)C)C) further clarifies the spatial arrangement of substituents, enabling molecular docking studies and quantum mechanical calculations.
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized through a multi-step process involving:
-
Cyclocondensation of dihydroxyacetone derivatives with furan-based precursors to form the spirocyclic core.
-
Selective methylation using dimethyl sulfate or methyl iodide to introduce the tetramethyl groups.
-
Oxidation and reduction sequences to establish the keto and hydroxyl functionalities.
Notably, the stereoselectivity of the synthesis is achieved using chiral catalysts, such as organocatalysts or transition-metal complexes, which ensure high enantiomeric excess (>95%) in the final product.
Role in Pharmaceutical Manufacturing
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole- dioxolan]-5'-one is a pivotal intermediate in the synthesis of Chlorogenic Acid-13C3, a stable isotope-labeled analog used to study lignin biosynthesis and phenolic acid metabolism. Its incorporation into isotopic tracers enables precise tracking of metabolic pathways in plant and mammalian systems, facilitating advances in agricultural biotechnology and drug development.
Pharmacological Properties and Mechanisms
Antioxidant Activity
The compound exhibits potent free radical scavenging activity, as demonstrated in assays measuring inhibition of lipid peroxidation (IC₅₀ = 12.3 μM) and superoxide anion generation (IC₅₀ = 18.7 μM). This activity is attributed to its ability to donate hydrogen atoms from the 4'-hydroxyl group, neutralizing reactive oxygen species (ROS) and protecting cellular membranes from oxidative damage.
Diabetes Management
In murine models of streptozotocin-nicotinamide-induced diabetes, the compound reduced fasting blood glucose levels by 32–41% and improved insulin sensitivity through modulation of the PI3K/Akt signaling pathway. These effects correlate with its capacity to preserve pancreatic β-cell function and attenuate hepatic gluconeogenesis.
Cardiovascular Protection
Pretreatment with the compound (10 mg/kg/day for 28 days) decreased atherosclerotic plaque formation in ApoE-deficient mice by 57%, likely via downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of vascular smooth muscle cell proliferation.
Recent Research Advancements
Mechanistic Insights into Tumor Inhibition
A 2024 study revealed that the compound suppresses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced tumor promotion in mouse skin carcinogenesis models. At a dosage of 50 μM, it inhibited epidermal hyperplasia by 89% and reduced cyclooxygenase-2 (COX-2) expression via blockade of the NF-κB pathway.
Biotechnological Applications
Researchers have engineered microbial strains (e.g., Saccharomyces cerevisiae) to biosynthesize the compound from glucose, achieving titers of 1.2 g/L in fed-batch fermentations. This microbial production platform offers a sustainable alternative to chemical synthesis and underscores its scalability for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume